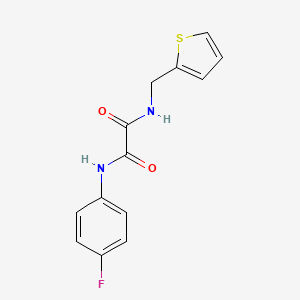

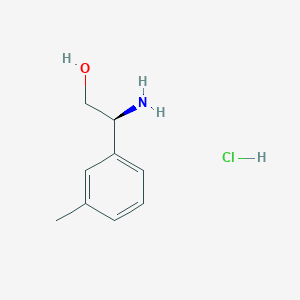

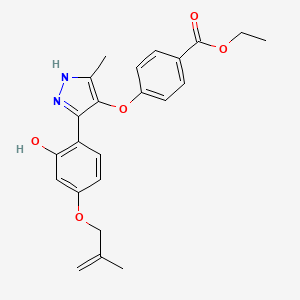

3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . It has been found to be an effective catalyst for amidation and esterification of carboxylic acids .

Synthesis Analysis

The synthesis of similar compounds involves the use of protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis

The ability of boronic acids to reversibly bind diol functional groups has been utilized for fluorescent detection of saccharides . It has also been used as a reactant for the preparation of dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of type 2 diabetes .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 337.42 . It has a melting point range of 136-138℃ and a predicted boiling point of 443.1±45.0℃ . The compound has a density of 1.292±0.06 g/cm3 .Applications De Recherche Scientifique

Renin Inhibition and Peptide Synthesis

3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid is used in the synthesis of renin inhibitory peptides. A study detailed a highly stereoselective synthesis of a related compound, which served as an intermediate for the preparation of such peptides. These peptides, containing a dipeptide isostere, were shown to be potent inhibitors of human plasma renin, suggesting their potential utility in therapeutic applications related to blood pressure regulation (Thaisrivongs et al., 1987).

Enzymatic Kinetic Resolution and Alkylation

Another study explored the diastereoselective alkylation of 3-aminobutanoic acid, which is structurally similar to 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid. The research demonstrated that enantiomerically pure 3-aminobutanoic acids could be prepared through enzymatic kinetic resolution, indicating the potential for creating enantiomerically pure derivatives of related compounds for use in chemical synthesis (Estermann & Seebach, 1988).

Biocompatible Polymer Production

In the field of material science, derivatives of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid could be utilized for the production of biocompatible polymers. A specific example is the synthesis of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from related epoxide derivatives, demonstrating the utility of such compounds in creating environmentally benign materials (Tsai et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

3-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-12-8-6-11(7-9-12)16(4,5)10-13(18)19/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHKQAJYUDSBFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2713630.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713638.png)

![6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2713642.png)